3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Description
3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a fluoro-bicyclo[1.1.1]pentane derivative . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes has been a subject of research for over two decades . A practical scalable approach to these compounds has been developed . An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine has been described, employing radical fluorination .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core, which is a popular structural motif in natural compounds and synthetic drugs . This core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoro-bicyclo[1.1.1]pentanes have been studied extensively . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring . Bridge-fluorination of amine 29 reduced its basicity even more - by more than one order of magnitude .Physical and Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These properties have been fine-tuned by incorporating a fluorine atom into organic molecules . This adjustment can control the conformation and adjust the acidity/basicity of the neighboring functional groups .Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLTZJSJJQECMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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